molecular formula C10H4ClF3N2O2 B3052201 4-Chloro-3-nitro-7-(trifluoromethyl)quinoline CAS No. 39487-88-2

4-Chloro-3-nitro-7-(trifluoromethyl)quinoline

Cat. No.: B3052201
CAS No.: 39487-88-2
M. Wt: 276.60
InChI Key: FBXDITKJZYEHCP-UHFFFAOYSA-N
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Description

4-Chloro-3-nitro-7-(trifluoromethyl)quinoline is an organic compound that belongs to the quinoline family It is characterized by the presence of a chloro group at the fourth position, a nitro group at the third position, and a trifluoromethyl group at the seventh position on the quinoline ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-3-nitro-7-(trifluoromethyl)quinoline typically involves multi-step reactions starting from readily available precursors. One common method involves the nitration of 4-chloro-7-(trifluoromethyl)quinoline using a mixture of concentrated sulfuric acid and nitric acid. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position.

Another approach involves the use of Suzuki–Miyaura coupling reactions, where a boronic acid derivative of the desired quinoline is coupled with a halogenated precursor in the presence of a palladium catalyst.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. These processes often utilize automated systems to precisely control reaction parameters such as temperature, pressure, and reagent flow rates. The use of advanced purification techniques, such as chromatography and crystallization, ensures the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-3-nitro-7-(trifluoromethyl)quinoline undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chloro group can be replaced by nucleophiles such as amines or thiols under appropriate conditions.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.

    Oxidation: The compound can undergo oxidation reactions to form quinoline N-oxides.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydride or potassium carbonate in polar aprotic solvents like dimethylformamide.

    Reduction: Catalysts such as palladium on carbon or platinum oxide in the presence of hydrogen gas.

    Oxidation: Oxidizing agents like m-chloroperoxybenzoic acid or hydrogen peroxide.

Major Products Formed

    Amino Derivatives: Formed by the reduction of the nitro group.

    Substituted Quinoline Derivatives: Formed by nucleophilic substitution reactions.

Scientific Research Applications

4-Chloro-3-nitro-7-(trifluoromethyl)quinoline has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Chloro-3-nitro-7-(trifluoromethyl)quinoline involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, it can bind to its target, inhibiting its activity or modulating its function. The nitro group may also undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

    4-Chloro-3-nitrobenzotrifluoride: Similar in structure but lacks the quinoline ring.

    4-Chloro-7-(trifluoromethyl)quinoline: Lacks the nitro group.

    3-Nitro-7-(trifluoromethyl)quinoline: Lacks the chloro group.

Uniqueness

4-Chloro-3-nitro-7-(trifluoromethyl)quinoline is unique due to the combination of its functional groups, which confer distinct chemical reactivity and biological activity. The presence of both electron-withdrawing groups (nitro and trifluoromethyl) and an electron-donating group (chloro) on the quinoline ring allows for a wide range of chemical modifications and interactions with biological targets .

Properties

IUPAC Name

4-chloro-3-nitro-7-(trifluoromethyl)quinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H4ClF3N2O2/c11-9-6-2-1-5(10(12,13)14)3-7(6)15-4-8(9)16(17)18/h1-4H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBXDITKJZYEHCP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=CN=C2C=C1C(F)(F)F)[N+](=O)[O-])Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H4ClF3N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701237936
Record name Quinoline, 4-chloro-3-nitro-7-(trifluoromethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701237936
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

276.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

39487-88-2
Record name Quinoline, 4-chloro-3-nitro-7-(trifluoromethyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=39487-88-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Quinoline, 4-chloro-3-nitro-7-(trifluoromethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701237936
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-chloro-3-nitro-7-(trifluoromethyl)quinoline
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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